3-Hydroxy-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95%
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Overview
Description
3-Hydroxy-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, commonly referred to as 3-HMTBA, is an organic compound with a wide range of applications in research and industry. It is a white crystalline solid that is soluble in most organic solvents and is stable under normal laboratory conditions. 3-HMTBA has many unique properties, including its ability to act as a catalyst for a variety of chemical reactions, its low toxicity, and its ability to act as an antioxidant.
Scientific Research Applications
3-HMTBA is used in a wide range of scientific research applications, including the synthesis of pharmaceuticals and other organic compounds, the production of polymers, and the study of catalytic reactions. It is also used as a catalyst in the synthesis of a variety of organic compounds, such as esters, amines, and alcohols. 3-HMTBA is also used in the synthesis of polymers, such as polyurethanes and polyesters.
Mechanism of Action
3-HMTBA is an acid catalyst, which means that it can activate certain chemical reactions by donating protons to reactants. This process is known as protonation, and it is the mechanism by which 3-HMTBA catalyzes a variety of chemical reactions.
Biochemical and Physiological Effects
3-HMTBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including E. coli and S. aureus. It has also been shown to have anti-inflammatory and analgesic effects in animal models. In addition, 3-HMTBA has been shown to have antioxidative effects, which may be beneficial in the prevention of certain diseases.
Advantages and Limitations for Lab Experiments
3-HMTBA has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is stable under normal laboratory conditions. It is also a relatively non-toxic compound and has low environmental impact. However, 3-HMTBA is not suitable for use in reactions involving strong acids or bases, and it is not suitable for use in reactions involving reactive organic compounds.
Future Directions
The potential future directions for 3-HMTBA are numerous. It could be used in the synthesis of new and improved pharmaceuticals, polymers, and other organic compounds. It could also be used in the development of new catalysts for a variety of chemical reactions. In addition, further research could be done to explore the biochemical and physiological effects of 3-HMTBA, as well as its potential applications in the prevention and treatment of various diseases.
Synthesis Methods
3-HMTBA is synthesized by a reaction between 4-methoxy-3-trifluoromethylphenol and 3-hydroxybenzoic acid in the presence of an acid catalyst. The reaction is carried out at room temperature and the product is isolated by recrystallization. The yield of the reaction is typically around 95%.
properties
IUPAC Name |
3-hydroxy-4-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O4/c1-22-13-5-3-8(6-11(13)15(16,17)18)10-4-2-9(14(20)21)7-12(10)19/h2-7,19H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCWJJOAIPTKQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692155 |
Source
|
Record name | 2-Hydroxy-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-(4-methoxy-3-trifluoromethylphenyl)benzoic acid | |
CAS RN |
1261968-94-8 |
Source
|
Record name | 2-Hydroxy-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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